cis-3-(Dimethylamino)cyclohexanol hydrochloride
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Overview
Description
“Cis-3-(Dimethylamino)cyclohexanol hydrochloride” is a chemical compound with the CAS Number: 2089310-95-0 . Its molecular weight is 179.69 . The IUPAC name of this compound is (1R,3S)-3-(dimethylamino)cyclohexan-1-ol hydrochloride . It is a solid substance .
Molecular Structure Analysis
The InChI code for “cis-3-(Dimethylamino)cyclohexanol hydrochloride” is 1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Cis-3-(Dimethylamino)cyclohexanol hydrochloride” is a solid substance . It should be stored at room temperature in an inert atmosphere .Scientific Research Applications
Respiratory Effects : A study compared the respiratory effects of cis-3-(Dimethylamino)cyclohexanol Hydrochloride (WY-15,705) to those of pentazocine in humans. WY-15,705 was found to be more potent in terms of respiratory depressant effects (Wüest, 1979).
Metabolism in Organisms : Research on the metabolism of cyclohexylamine in rats, rabbits, guinea pigs, and humans revealed that the amine is largely excreted unchanged, with only a small percentage being metabolized. The study indicates varied metabolism pathways in different species (Renwick & Williams, 1972).
Antidepressant Biochemical Profile : The compound exhibited a neurochemical profile predictive of antidepressant activity. It inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake, without inhibiting monoamine oxidase, and was devoid of the side-effects common to tricyclic therapy (Muth et al., 1986).
Synthesis Improvement : A study focused on improving the synthesis process of tramadol hydrochloride, which involves the use of cis-3-(Dimethylamino)cyclohexanol Hydrochloride as an intermediate. The new method aimed at avoiding the use of dioxane and enhancing the product's quality (Tong-fu, 2008).
Preparation and Properties : Research described the preparation and properties of stereoisomeric 2-dimethylamino-cyclohexanyl acetates and benzilates, including insights into their chemical behavior and potential applications (Adank & Stoll, 1959).
Equilibria in Cyclotriphosphazenes : A study examined the cis and trans isomers of non-geminal chloro (dimethylamino) cyclotriphosphazenes, providing valuable information about the equilibria and isomerization in these compounds (Friedman et al., 1981).
Synthesis of Spiro Compounds : Research involved synthesizing 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, exploring their potential as central nervous system agents and antidepressants (Martin et al., 1981).
Crystallographic Analysis of Venlafaxine : Venlafaxine, which is structurally related to cis-3-(Dimethylamino)cyclohexanol Hydrochloride, was characterized, revealing insights into its conformational features, potentially useful for designing similar compounds (Tessler & Goldberg, 2004).
Safety and Hazards
properties
IUPAC Name |
(1S,3R)-3-(dimethylamino)cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQMFGCEHCJMHL-WLYNEOFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC(C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@@H](C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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